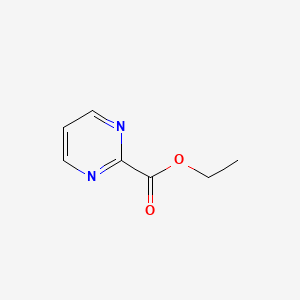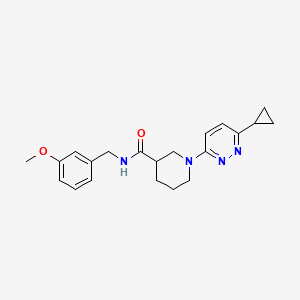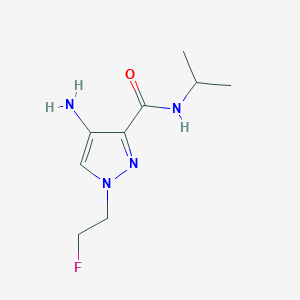
N-(2-methoxy-5-methylphenyl)-2-(2-pyridylthio)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methoxy-5-methylphenyl)-2-(2-pyridylthio)acetamide, also known as MMPTA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including pharmacology, biochemistry, and physiology. MMPTA is a thioacetamide derivative that has been synthesized and studied for its unique chemical properties and potential therapeutic benefits.
Mécanisme D'action
The mechanism of action of N-(2-methoxy-5-methylphenyl)-2-(2-pyridylthio)acetamide is not fully understood, but it is believed to involve the modulation of various neurotransmitters and receptors in the brain and central nervous system. N-(2-methoxy-5-methylphenyl)-2-(2-pyridylthio)acetamide has been shown to interact with GABA receptors, which are involved in the regulation of neuronal activity and inhibition. In addition, N-(2-methoxy-5-methylphenyl)-2-(2-pyridylthio)acetamide has also been shown to interact with opioid receptors, which are involved in the regulation of pain and mood.
Biochemical and Physiological Effects
N-(2-methoxy-5-methylphenyl)-2-(2-pyridylthio)acetamide has been shown to exhibit various biochemical and physiological effects, including anticonvulsant, analgesic, anti-inflammatory, and vasodilatory effects. In addition, N-(2-methoxy-5-methylphenyl)-2-(2-pyridylthio)acetamide has also been shown to inhibit the activity of acetylcholinesterase, which may improve cognitive function and memory.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(2-methoxy-5-methylphenyl)-2-(2-pyridylthio)acetamide is its potential therapeutic benefits in various research fields, including pharmacology, biochemistry, and physiology. N-(2-methoxy-5-methylphenyl)-2-(2-pyridylthio)acetamide has been shown to exhibit unique chemical properties and potential applications in the treatment of various diseases and conditions.
However, one of the main limitations of N-(2-methoxy-5-methylphenyl)-2-(2-pyridylthio)acetamide is its potential toxicity and side effects. Further research is needed to determine the safety and efficacy of N-(2-methoxy-5-methylphenyl)-2-(2-pyridylthio)acetamide in humans before it can be used as a therapeutic agent.
Orientations Futures
There are several future directions for research on N-(2-methoxy-5-methylphenyl)-2-(2-pyridylthio)acetamide, including:
1. Further studies on the mechanism of action of N-(2-methoxy-5-methylphenyl)-2-(2-pyridylthio)acetamide to better understand its effects on neurotransmitters and receptors in the brain and central nervous system.
2. Studies on the safety and efficacy of N-(2-methoxy-5-methylphenyl)-2-(2-pyridylthio)acetamide in animal models and humans to determine its potential as a therapeutic agent.
3. Development of novel N-(2-methoxy-5-methylphenyl)-2-(2-pyridylthio)acetamide derivatives with improved chemical properties and therapeutic benefits.
4. Studies on the potential applications of N-(2-methoxy-5-methylphenyl)-2-(2-pyridylthio)acetamide in the treatment of other diseases and conditions, such as Alzheimer's disease, hypertension, and cancer.
5. Investigation of the potential side effects and toxicity of N-(2-methoxy-5-methylphenyl)-2-(2-pyridylthio)acetamide to ensure its safety for human use.
In conclusion, N-(2-methoxy-5-methylphenyl)-2-(2-pyridylthio)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. N-(2-methoxy-5-methylphenyl)-2-(2-pyridylthio)acetamide has been shown to exhibit unique chemical properties and potential therapeutic benefits, making it a promising candidate for further research and development.
Méthodes De Synthèse
The synthesis of N-(2-methoxy-5-methylphenyl)-2-(2-pyridylthio)acetamide involves the reaction of 2-pyridylthiol with 2-bromo-5-methylphenol in the presence of potassium carbonate and dimethylformamide. The resulting product is then treated with acetic anhydride and triethylamine to yield N-(2-methoxy-5-methylphenyl)-2-(2-pyridylthio)acetamide. This synthesis method has been optimized to yield high purity and yield of N-(2-methoxy-5-methylphenyl)-2-(2-pyridylthio)acetamide, making it suitable for various research applications.
Applications De Recherche Scientifique
N-(2-methoxy-5-methylphenyl)-2-(2-pyridylthio)acetamide has been extensively studied for its potential applications in various research fields, including pharmacology, biochemistry, and physiology. In pharmacology, N-(2-methoxy-5-methylphenyl)-2-(2-pyridylthio)acetamide has been shown to exhibit anticonvulsant activity in animal models, making it a potential candidate for the treatment of epilepsy. In addition, N-(2-methoxy-5-methylphenyl)-2-(2-pyridylthio)acetamide has also been shown to exhibit analgesic and anti-inflammatory effects, making it a potential candidate for the treatment of pain and inflammation.
In biochemistry, N-(2-methoxy-5-methylphenyl)-2-(2-pyridylthio)acetamide has been studied for its ability to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. Inhibition of acetylcholinesterase has been shown to improve cognitive function and memory, making N-(2-methoxy-5-methylphenyl)-2-(2-pyridylthio)acetamide a potential candidate for the treatment of Alzheimer's disease.
In physiology, N-(2-methoxy-5-methylphenyl)-2-(2-pyridylthio)acetamide has been studied for its potential effects on the cardiovascular system. N-(2-methoxy-5-methylphenyl)-2-(2-pyridylthio)acetamide has been shown to exhibit vasodilatory effects, which may have potential applications in the treatment of hypertension and other cardiovascular diseases.
Propriétés
IUPAC Name |
N-(2-methoxy-5-methylphenyl)-2-pyridin-2-ylsulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2S/c1-11-6-7-13(19-2)12(9-11)17-14(18)10-20-15-5-3-4-8-16-15/h3-9H,10H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIELSZGPIMQREB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)CSC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxy-5-methylphenyl)-2-(2-pyridylthio)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-(4-bromo-3-methylphenyl)-1-(3-chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2938977.png)

![[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] (E)-3-(4-ethoxy-3-methoxyphenyl)prop-2-enoate](/img/structure/B2938980.png)
![1-(benzo[d]thiazol-2-yl)-N-cyclopropyl-5-isopropyl-1H-pyrazole-3-carboxamide](/img/structure/B2938982.png)
![2-[4-(1,3-benzodioxol-5-yl)-2,3-dioxopyrazin-1-yl]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2938983.png)


![{2-[4-(1,3-Benzoxazol-2-yl)-2-morpholinyl]ethyl}amine dihydrochloride](/img/no-structure.png)
![(E)-{1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethylidene}[(4-chlorophenyl)methoxy]amine](/img/structure/B2938990.png)
![2-(2-chlorobenzyl)-4-phenethyl-[1,2,4]triazolo[4,3-a]quinazoline-1,5(2H,4H)-dione](/img/structure/B2938992.png)